

A Comparative Crystallographic Analysis of 2-(Benzyloxy)-4-methoxybenzaldehyde Derivatives and Related Compounds

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-methoxybenzaldehyde

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This guide provides an objective comparison of the X-ray crystallographic data of a Schiff base derivative of **2-(Benzyloxy)-4-methoxybenzaldehyde** and the related compound, 4-(benzyloxy)benzaldehyde. The aim is to offer a detailed structural analysis to aid in the fields of medicinal chemistry and drug development. The unique structural features of benzyloxybenzaldehyde derivatives make them a versatile scaffold for designing novel therapeutic agents.^{[1][2]}

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a Schiff base derivative of **2-(Benzyloxy)-4-methoxybenzaldehyde** and 4-(benzyloxy)benzaldehyde, providing a clear comparison of their solid-state structures.

Parameter	(E)-5-(benzyloxy)-2-[[4-methoxyphenyl]imino]methylphenol	4-(Benzyloxy)benzaldehyde[3]
Chemical Formula	C ₂₁ H ₁₉ NO ₃	C ₁₄ H ₁₂ O ₂
Formula Weight	333.37	212.24
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pnma
a (Å)	18.859(4)	11.4772 (11)
b (Å)	14.612(3)	12.9996 (12)
c (Å)	6.2133(12)	7.2032 (6)
α (°)	90	90
β (°)	97.965(8)	90
γ (°)	90	90
Volume (Å ³)	1695.7(6)	1074.71 (17)
Z	4	4
Temperature (K)	293(2)	123
Radiation type	MoKα	MoKα

Structural Insights

The Schiff base derivative, (E)-5-(benzyloxy)-2-[[4-methoxyphenyl]imino]methylphenol, crystallizes in the monoclinic space group P2₁/c. The molecule is non-planar, with the central benzene ring making dihedral angles of 6.63(9)° and 63.95(9)° with the outer methoxyphenyl and phenyl rings, respectively. An intramolecular O—H⋯N hydrogen bond is present, forming an S(6) ring motif.

In contrast, 4-(benzyloxy)benzaldehyde crystallizes in the orthorhombic space group Pnma and has an essentially planar conformation, with the two aromatic rings forming a dihedral angle of

5.23 (9)°.[3] The aldehyde group is coplanar with its aromatic ring.[3] The crystal structure is stabilized by weak intermolecular C—H···O contacts.[3]

Experimental Protocols

Synthesis of (E)-5-(benzyloxy)-2-[[4-methoxyphenyl]imino]methyl}phenol:

A mixture of 2-amino-4-methoxyphenol (1 equivalent) and 4-benzyloxy-2-hydroxybenzaldehyde (1 equivalent) in ethanol (65 mL) was refluxed for 1 hour and 40 minutes. The solvent was then evaporated in vacuo. The resulting residue was recrystallized from ethanol to yield green crystals of the compound upon slow evaporation of the solvent.

Synthesis of 4-(Benzyloxy)benzaldehyde:[3]

Under a nitrogen atmosphere, 5.0 g of 4-hydroxybenzaldehyde (40.98 mmol), 5.0 ml of benzyl bromide (42.05 mmol), and 20.0 g of anhydrous potassium carbonate (144.27 mmol) in ethanol were refluxed for 14 hours. The potassium carbonate was filtered out, and the residue was washed with large volumes of EtOAc. The solvent was removed using a rotavapor. The residual mass was dissolved in 50 ml of Et₂O and washed with two 50 mL portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water. The Et₂O solution was dried with anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product was recrystallized from ethanol to give colorless crystals.[3]

X-ray Crystallographic Analysis:[4]

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[4]
- Data Collection: The crystal is placed in a diffractometer with a monochromatic X-ray source (e.g., Mo K α radiation).[4] Data is collected at a controlled temperature (e.g., 123 K or 293 K) by rotating the crystal and collecting diffraction patterns at various orientations.[3][4]
- Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². [4]

- Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure geometric consistency.[4]

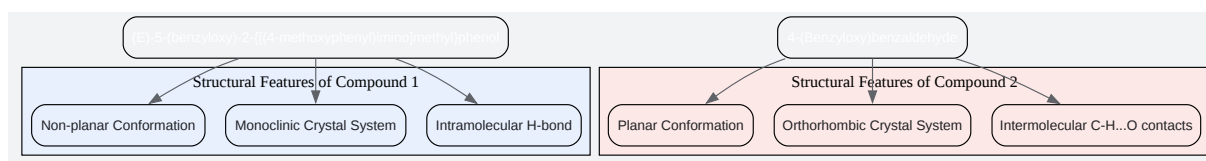
Biological Activity and Signaling Pathways

Derivatives of benzyloxybenzaldehyde have demonstrated significant potential as anticancer agents.[2][5] For instance, **2-(benzyloxy)-4-methoxybenzaldehyde** has shown significant activity against the HL-60 cell line.[5] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[5] They have also been shown to cause a loss of mitochondrial membrane potential.[5] Furthermore, some benzyloxybenzaldehyde derivatives act as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various cancers.[2]



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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of benzyloxybenzaldehyde derivatives.



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Caption: Comparison of key structural features between the two analyzed benzyloxybenzaldehyde derivatives.

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